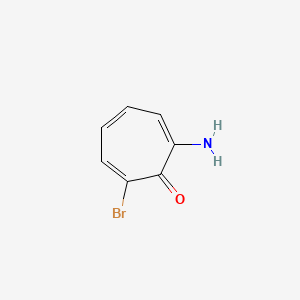![molecular formula C10H8BrNO2 B8788444 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B8788444.png)
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is a heterocyclic compound with a molecular formula of C10H10BrNO. It is part of the azepine family, which are seven-membered heterocycles containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzoic acid with acetic anhydride, followed by cyclization under acidic conditions . Another approach is the use of 2-amino-5-bromobenzoyl chloride, which undergoes cyclization in the presence of a base .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: N-oxides are the major products.
Reduction: Dihydro derivatives are formed.
Aplicaciones Científicas De Investigación
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is unique due to its specific substitution pattern and the presence of both bromine and a seven-membered ring. This combination imparts distinct chemical reactivity and biological activity compared to other azepine derivatives .
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14) |
Clave InChI |
XSSMUNSMBSUOAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C(C1=O)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE](/img/structure/B8788462.png)
![4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE](/img/structure/B8788467.png)
